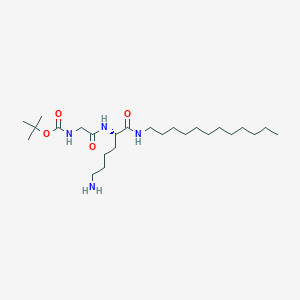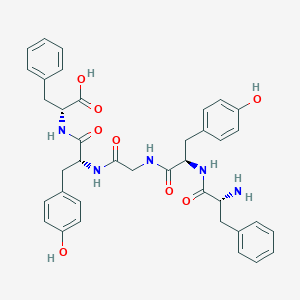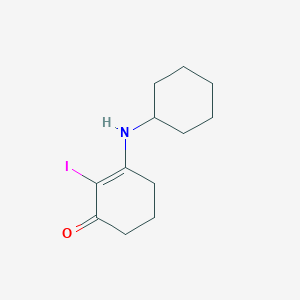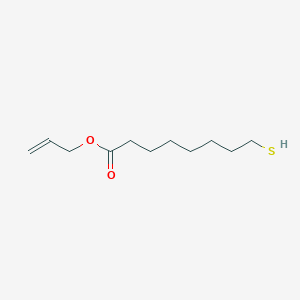![molecular formula C41H60IN3 B12579000 1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide CAS No. 475671-98-8](/img/structure/B12579000.png)
1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
The synthesis of 1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide typically involves multiple steps, including the formation of the pyridinium core and the subsequent attachment of the butyl and dibutylamino phenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .
Chemical Reactions Analysis
1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and materials science In chemistry, it is used as a reagent for various organic synthesis reactionsIn materials science, it is studied for its photoluminescent properties and potential use in organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of 1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide can be compared with other similar compounds, such as 2,6-bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine-capped poly(N-vinylpyrrolidone) and 4,6-bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine. These compounds share some structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of butyl and dibutylamino phenyl groups, which confer distinct chemical and physical properties .
Properties
CAS No. |
475671-98-8 |
|---|---|
Molecular Formula |
C41H60IN3 |
Molecular Weight |
721.8 g/mol |
IUPAC Name |
N,N-dibutyl-4-[2-[1-butyl-6-[2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-2-yl]ethenyl]aniline;iodide |
InChI |
InChI=1S/C41H60N3.HI/c1-6-11-31-42(32-12-7-2)38-25-19-36(20-26-38)23-29-40-17-16-18-41(44(40)35-15-10-5)30-24-37-21-27-39(28-22-37)43(33-13-8-3)34-14-9-4;/h16-30H,6-15,31-35H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
RSHJXNSRBNOMQB-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1=C(C=CC=C1C=CC2=CC=C(C=C2)N(CCCC)CCCC)C=CC3=CC=C(C=C3)N(CCCC)CCCC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Bis[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B12578930.png)
![5-[(4-Methylphenyl)methylidene]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12578932.png)



![Methanimidamide, N'-[2-(1H-indol-3-yl)ethyl]-N,N-dimethyl-](/img/structure/B12578953.png)



![2-chloro-4-fluoro-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12578980.png)




